Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate
Description
This compound is a pyrrolidine-based derivative featuring a 1,2,4-oxadiazole ring and a methyl benzoate moiety. Its structure includes a central pyrrolidine ring substituted at position 3 with a 1,2,4-oxadiazol-3-yl group and at position 4 with a phenyl group. The benzoate ester is attached to the pyrrolidine via a carbonyl linkage at position 2 of the benzene ring.
However, structural analogs like Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate (CAS 2034374-16-6) share a similar scaffold but differ in substituent positioning (Table 1) .
Properties
IUPAC Name |
methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-27-21(26)16-10-6-5-9-15(16)20(25)24-11-17(14-7-3-2-4-8-14)18(12-24)19-22-13-28-23-19/h2-10,13,17-18H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKSTLZEUAYUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an amidoxime with an acyl chloride or anhydride in the presence of a base such as triethylamine.
Formation of the pyrrolidine ring: This step involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Coupling of the oxadiazole and pyrrolidine rings: This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification to form the benzoate: This final step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate has several scientific research applications:
Medicinal Chemistry: It has potential as an anti-infective agent due to the presence of the oxadiazole ring.
Materials Science: The compound can be used in the development of new materials with unique electronic properties.
Biological Research: It can be used as a probe to study various biological processes.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways . The pyrrolidine ring can enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: Methyl 4-(3-(3-Methyl-1,2,4-Oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate
This analog (CAS 2034374-16-6) differs from the target compound in two key aspects:
Benzoate Substituent Position : The carbonyl group is attached at position 4 of the benzene ring instead of position 2.
Oxadiazole Substituent : The oxadiazole ring contains a methyl group at position 5, whereas the target compound lacks this methyl substitution .
Table 1: Structural Comparison of Pyrrolidine-Oxadiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Substituent Position (Benzoate) | Oxadiazole Modification |
|---|---|---|---|---|
| Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate | Not Reported | Not Reported | Position 2 | None |
| Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate | C22H21N3O4 | 391.4 | Position 4 | 3-Methyl at position 5 |
Positional isomerism in the benzoate moiety could further modulate solubility or steric interactions in biological systems .
Ethyl Benzoate Derivatives with Heterocyclic Substitutions
lists several ethyl benzoate derivatives (e.g., I-6230, I-6232, I-6273) that share a phenethylamino/ethoxy linker but differ in heterocyclic substituents (Table 2). These compounds highlight how structural variations impact activity:
Table 2: Comparison with Ethyl Benzoate Derivatives
| Compound ID | Heterocyclic Group | Linker Type | Key Structural Differences vs. Target Compound |
|---|---|---|---|
| I-6230 | Pyridazin-3-yl | Phenethylamino | Pyridazine replaces oxadiazole; ethyl ester vs. methyl ester |
| I-6232 | 6-Methylpyridazin-3-yl | Phenethylamino | Methylated pyridazine; linker flexibility differs |
| I-6273 | Methylisoxazol-5-yl | Phenethylamino | Isoxazole replaces oxadiazole; altered electronic properties |
| I-6373 | 3-Methylisoxazol-5-yl | Phenethylthio | Thioether linker; isoxazole substitution |
| I-6473 | 3-Methylisoxazol-5-yl | Phenethoxy | Ether linker; lacks pyrrolidine core |
Key Observations :
- Linker Flexibility: The rigid pyrrolidine-carbonyl linkage in the target compound may reduce conformational freedom compared to phenethylamino/thio/ethoxy linkers, possibly improving target selectivity.
- Ester Group : Methyl esters (target compound) generally hydrolyze slower than ethyl esters (I-6230 series), affecting bioavailability .
Biological Activity
Methyl 2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzoate ester. The synthesis typically involves multiple steps:
- Formation of the 1,2,4-Oxadiazole Ring : Achieved through cyclization of an amidoxime with an acyl chloride or anhydride in the presence of a base like triethylamine.
- Formation of the Pyrrolidine Ring : Involves the reaction of a suitable amine with a ketone or aldehyde followed by cyclization.
- Coupling of Rings : Coupling reagents such as EDCI are used to link the oxadiazole and pyrrolidine rings.
- Esterification : The final step involves reacting the carboxylic acid with methanol in the presence of an acid catalyst to form the benzoate.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. The mechanism is thought to involve interaction with bacterial enzymes or receptors, potentially disrupting essential biological pathways. For instance, derivatives of oxadiazoles have been shown to inhibit biofilm formation in bacteria .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cell lines to evaluate the safety profile and efficacy of this compound. In one study involving L929 cells, it was observed that certain concentrations resulted in increased cell viability, indicating potential for use in cancer therapeutics .
| Dose (µM) | 24h Viability (%) | 48h Viability (%) |
|---|---|---|
| 200 | 77 | 68 |
| 150 | 89 | 104 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
| 25 | 97 | 103 |
| 12 | 109 | 121 |
| 6 | 87 | 98 |
The results suggest that the compound may enhance metabolic activity at lower concentrations while exhibiting cytotoxic effects at higher doses .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring is known for its ability to engage with enzymes involved in metabolic processes, leading to inhibition or modulation of various signaling pathways .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Anti-infective Applications : Due to its structural components that mimic natural substrates for enzymes involved in microbial metabolism, it holds promise as an anti-infective agent.
- Materials Science Applications : The unique electronic properties derived from its structure make it suitable for developing advanced materials used in electronics and photonics.
- Biological Probes : Its ability to selectively target certain biological pathways positions it as a valuable tool for studying disease mechanisms and cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
